molecular formula C3H8N2O2 B7721304 N',3-dihydroxypropanimidamide

N',3-dihydroxypropanimidamide

Cat. No.: B7721304
M. Wt: 104.11 g/mol
InChI Key: GBWDQWAJGWNKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Amidoxime (B1450833) Chemistry in Academic Contexts

Amidoximes are a class of organic compounds that feature both a hydroxyimino and an amino group attached to the same carbon atom. nih.govresearchgate.net This distinct structural arrangement makes them highly versatile building blocks for the synthesis of a wide array of heterocyclic compounds. nih.gov The field of amidoxime chemistry has a rich history, with the first synthesis of the parent compound, formamidoxime, dating back to 1873. nih.gov

The most common method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov This straightforward approach has been refined over the years, including the use of solvent-free conditions under ultrasonic irradiation to achieve high yields in shorter reaction times. nih.gov

The significance of amidoximes extends to various fields, including medicinal chemistry, where they are investigated for a range of biological activities. nih.govbenthamdirect.com They are also crucial in coordination chemistry, where they can act as ligands, forming stable complexes with metal ions. researchgate.netiucr.org This property is particularly relevant in applications such as the extraction of heavy metals from aqueous solutions. researchgate.net

Significance of N',3-Dihydroxypropanimidamide as a Research Target and Intermediate

This compound's importance lies in its role as a versatile intermediate in organic synthesis. acs.orgjustia.com Its bifunctional nature, possessing two hydroxyl groups, allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for constructing more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds like 1,3,5-triazines. thieme-connect.de

For instance, a scalable synthesis of (1Z)-N',3-dihydroxypropanimidamide has been developed through the nucleophilic addition of aqueous hydroxylamine to 3-hydroxypropionitrile (B137533). acs.org This improved method facilitates the production of this key intermediate in high yields, making it more accessible for further research and application. acs.org

The compound has been utilized in the synthesis of macrocyclic compounds being investigated for the treatment of complement-mediated disorders. justia.com In these synthetic pathways, this compound is reacted with other chemical entities to construct the desired complex macrocyclic structure. justia.com

Furthermore, theoretical studies have explored the potential of hydroxyl-substituted amidoxime ligands, such as N',3-dihydroxypropionamidine (a tautomer of this compound), for the extraction of uranium from seawater. sioc-journal.cn These computational investigations suggest that the presence of hydroxyl groups can enhance the stability of the resulting uranyl complexes, indicating a potential application for compounds like this compound in environmental remediation and resource recovery. sioc-journal.cn

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1Z)-N',3-dihydroxypropanimidamide sigmaaldrich.com
CAS Number 53370-50-6 sigmaaldrich.com
Molecular Formula C3H8N2O2 sigmaaldrich.com
Molecular Weight 104.11 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% (for some commercially available samples) sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com
InChI Key VQRRNGXNUOKUQJ-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',3-dihydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWDQWAJGWNKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N ,3 Dihydroxypropanimidamide

Established Synthetic Routes for N',3-Dihydroxypropanimidamide

The most well-documented and reliable method for synthesizing this compound involves the direct reaction of 3-hydroxypropionitrile (B137533) with hydroxylamine (B1172632).

Nucleophilic Addition of Hydroxylamine to 3-Hydroxypropionitrile

The cornerstone of this compound synthesis is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 3-hydroxypropionitrile. This reaction is a standard and widely used method for converting nitriles into the corresponding amidoximes. nih.govacs.org The mechanism involves the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbon atom of the nitrile group. This process forms a transient intermediate which then rearranges to the stable amidoxime (B1450833) structure, RC(=NOH)NH₂. acs.org

The reaction is typically performed using an aqueous solution of hydroxylamine, which has been shown to be effective for the preparation of amidoximes from aliphatic nitriles. nih.govacs.org Using aqueous hydroxylamine is often preferred over hydroxylamine hydrochloride as it may not require an additional base and can lead to shorter reaction times. nih.gov

Optimization of Reaction Conditions and Process Scalability

While the fundamental reaction is straightforward, its practical application has necessitated significant optimization for safety, yield, and scalability. Early procedures for the synthesis of this compound were found to be difficult to reproduce and impractical for large-scale production, sometimes resulting in low yields or requiring extensive purification like flash chromatography. acs.org

A key development has been a reliable and scalable method that yields the product in high purity without chromatography. acs.org A critical factor in the optimization is temperature control. The reaction between 3-hydroxypropionitrile and a 50 wt % aqueous solution of hydroxylamine is exothermic. A latent exotherm was observed when the reaction was conducted at room temperature, with temperatures rising to 55 °C. acs.org This uncontrolled heat release was found to reduce product yields. acs.org

The optimized process involves careful management of this exotherm by maintaining a cold environment (e.g., an ice bath) for the initial hours of the reaction. By allowing the ice bath to melt slowly, the reaction temperature rises to ambient temperature over a controlled period of several hours. This protocol minimizes the exotherm, with a temperature increase of only 3 °C to 8 °C being observed, and negates the need for external heating. acs.org

Purification has also been streamlined for scalability. The optimized method involves removing excess water from the reaction mixture via rotary evaporation, followed by trituration of the resulting liquid with acetone (B3395972) to induce crystallization, affording the final product in high yields of 83–90% on an 86–94 gram scale. acs.org

Table 1: Optimization of Reaction Conditions for this compound Synthesis acs.org
ParameterInitial/Unoptimized ConditionOptimized ConditionOutcome
Temperature ControlAddition at room temperature, followed by heating at 40 °C.Addition in an ice bath, followed by slow warming to ambient temperature over 4 hours.Suppressed a significant exotherm (from ~55 °C to max 8 °C), leading to higher yields.
SolventIsopropyl alcohol (iPrOH) was used in some attempts.Reaction performed with 50 wt % aqueous NH₂OH without additional organic solvent.Simplified workup and avoided potential side reactions.
PurificationRequired flash chromatography or resulted in difficult crystallization.Rotary evaporation to remove water, followed by trituration with acetone.Enabled high-yield (83-90%) isolation of pure, solid product without chromatography.
ScalabilityProcedures were not practical or reproducible on a large scale.Successfully and repeatedly performed on an 86-94 gram scale.Demonstrated a robust and scalable process.

Exploration of Novel Synthetic Approaches for this compound

While the addition of hydroxylamine to 3-hydroxypropionitrile is the established route, research into amidoxime synthesis suggests alternative, though less direct, pathways. For instance, amidoximes can be prepared by treating thioamides with hydroxylamine. rsc.org This would entail a two-step process for this compound, starting with the conversion of 3-hydroxypropionitrile to the corresponding thioamide, followed by reaction with hydroxylamine. This method is sometimes employed to obtain pure amidoximes when the direct reaction with nitriles yields significant amide byproducts, particularly with aromatic nitriles containing electron-withdrawing groups. rsc.org

Modern synthetic methodologies like flow chemistry could also be applied. Continuous flow systems offer precise control over reaction parameters and are particularly advantageous for managing exothermic reactions, enhancing the safety profile when working with potentially hazardous reagents like concentrated hydroxylamine. vulcanchem.com

Preparation of this compound Derivatives and Analogs

The bifunctional nature of this compound, possessing both a hydroxyl and an amidoxime group, makes it a valuable starting material for creating a variety of derivatives and analogs. acs.org

Strategies for Functionalization and Structural Modification

The hydroxyl and amidoxime moieties on the this compound scaffold can be selectively functionalized. The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification. The amidoxime group is a versatile precursor for various five- and six-membered heterocyclic rings. acs.org For example, by keeping the N-O bond of the amidoxime intact, it can be used to form 1,2,4-oxadiazoles. Conversely, cleavage of the N-O bond can lead to the synthesis of imidazoles, pyrimidines, or 1,2,4-triazoles. acs.org

Furthermore, the nitrogen atoms within the amidoxime group can be targeted. For instance, N-trifluoromethylation of nitriles, followed by capture with nucleophiles, has been developed for creating N-CF₃ amidines and related structures, a strategy that could potentially be adapted to modify the amidoxime group. organic-chemistry.org

Synthesis of Analogous Amidoxime Compounds

The synthetic methodology for this compound is broadly applicable to a wide range of other nitriles, allowing for the creation of analogous amidoxime compounds. The reaction of various nitriles with aqueous hydroxylamine solutions is a general method for producing amidoximes. google.comgoogle.com For example, reacting acetonitrile (B52724) with aqueous hydroxylamine at ambient temperature yields acetamidoxime (B1239325) crystals directly and in high purity. google.com

This approach has been extended to more complex structures. A range of 3-hydroxy-propanamidines with various substituents have been synthesized by reacting the corresponding 3-hydroxypropanenitriles with amines, showcasing the versatility of the nitrile precursor in generating diverse amidine-type structures. nih.gov Similarly, the reaction of hydroxylamine with poly-nitrile precursors, often formed through cyanoethylation, is a convenient route to molecules containing multiple amidoxime functional groups. google.com

Elucidation of Reaction Mechanisms Involving N ,3 Dihydroxypropanimidamide

Mechanistic Pathways of N',3-Dihydroxypropanimidamide Formation

The formation of this compound likely proceeds through a multistep reaction sequence involving the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor, a common route for the synthesis of N-hydroxyimidamides.

The synthesis of this compound is postulated to begin with the reaction of 3-hydroxypropanenitrile with hydroxylamine. The elementary steps of this transformation are proposed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in 3-hydroxypropanenitrile. This attack is facilitated by the lone pair of electrons on the nitrogen.

Proton Transfer: Following the initial nucleophilic addition, a proton transfer event is likely to occur. This can be an intramolecular proton transfer from the newly attached hydroxylamine nitrogen to the nitrile nitrogen, or it can be mediated by solvent molecules. This step results in the formation of a zwitterionic intermediate or a neutral imidoyl hydroxylamine.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final this compound. This step establishes the thermodynamically more stable amidine-like structure.

A key postulated intermediate in this pathway is the initial adduct formed from the nucleophilic attack, which then rearranges to the final product. The presence of the 3-hydroxy group is not expected to directly participate in the core mechanism of imidamide formation but may influence the reaction's kinetics and solubility of the reactants and products.

Kinetic studies of analogous amidine syntheses suggest that the initial nucleophilic attack of the amine (in this case, hydroxylamine) on the nitrile is often the rate-determining step. nih.govacs.org The rate of this step is influenced by several factors:

Nucleophilicity of the Amine: The nucleophilicity of hydroxylamine is a critical factor.

Electrophilicity of the Nitrile Carbon: The electrophilicity of the carbon atom in the nitrile group of 3-hydroxypropanenitrile influences its susceptibility to nucleophilic attack.

Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition states and intermediates.

Table 1: Postulated Kinetic Data for this compound Formation

ParameterPostulated Value/ObservationRationale based on Analogous Reactions
Reaction OrderSecond OrderConsistent with bimolecular reactions where the initial nucleophilic attack is rate-determining. nih.gov
Rate Constant (k)ModerateThe nucleophilicity of hydroxylamine is significant but may be tempered by the presence of the electron-withdrawing hydroxyl group.
Activation Energy (Ea)ModerateThe formation of the transition state for nucleophilic attack on a nitrile requires overcoming a moderate energy barrier.

This table presents postulated data based on the kinetics of similar amidine formation reactions. Actual experimental data for this compound is not available.

Reaction Mechanisms in this compound Derivative Synthesis

The synthesis of derivatives of this compound would likely involve reactions targeting its hydroxyl groups or the N'-hydroxyimidamide moiety. For instance, acylation of the hydroxyl groups could proceed via a nucleophilic acyl substitution mechanism. In this reaction, the oxygen of the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This is a common strategy for the synthesis of propanamide derivatives. researchgate.netnih.gov

Another potential derivatization involves the N'-hydroxy group. This group can be alkylated or acylated, and the specific mechanism would depend on the reagents and conditions used.

Mechanistic Insights into this compound's Role as a Stabilizing Agent

Hydroxylamine derivatives are known to act as radical scavengers. acs.orgnih.gov The N'-hydroxy group in this compound can donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting radical on the this compound molecule is stabilized by resonance, delocalizing the unpaired electron over the nitrogen and oxygen atoms. This ability to intercept and quench radical species is a key mechanism by which it could act as a stabilizing agent, preventing oxidative degradation of other compounds.

Spectroscopic Characterization in Structural and Electronic Research of N ,3 Dihydroxypropanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and stereochemistry of N',3-dihydroxypropanimidamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The protons of the amino group (-NH₂) typically appear as a broad singlet, a characteristic often seen with amide protons. researchgate.netlibretexts.org The protons on the carbon adjacent to the amidoxime (B1450833) group and the carbon bearing the hydroxyl group are expected to present as triplets, assuming coupling with their neighbors follows the n+1 rule. youtube.commsu.edu The hydroxyl protons (-OH) from the alcohol and the oxime functionalities often appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H₂N- 5.0 - 7.0 Broad Singlet 2H
HO-N= 8.0 - 10.0 Broad Singlet 1H
HO-CH₂- 3.5 - 4.5 Broad Singlet 1H
HO-CH₂- 3.6 - 3.8 Triplet 2H

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, three unique carbon signals are expected.

The carbon of the imidamide group (C=N) is typically the most deshielded, appearing furthest downfield in the spectrum. The carbon atom bonded to the primary alcohol group (-CH₂-OH) will appear at an intermediate chemical shift, while the carbon adjacent to the imidamide group (-CH₂-C=N) is expected to be the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N 150 - 160
HO-CH₂- 60 - 70

Note: Predicted values are based on typical ranges for similar functional groups.

To gain deeper structural insights, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the this compound molecule.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is particularly useful for confirming the geometric isomerism (E/Z configuration) around the C=N double bond, a known feature of amidoximes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would likely yield a prominent protonated molecule [M+H]⁺.

The fragmentation of amidoximes under mass spectrometry conditions can be complex. Common fragmentation pathways for amides and related structures often involve the cleavage of the amide bond (N-CO). rsc.org For this compound, characteristic fragmentation would likely involve cleavages at the C-C bond, the C-N bonds, and the N-O bond. The loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and the hydroxyl radical (•OH) are expected fragmentation pathways. nih.govnih.gov The McLafferty rearrangement is another potential fragmentation mechanism for related compounds, which could provide further structural clues. nih.govlouisville.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 104.11 g/mol ).

Fragment (m/z) Proposed Identity/Neutral Loss
105.06 [M+H]⁺
88.04 [M+H - NH₃]⁺
87.05 [M+H - H₂O]⁺
71.04 [M+H - H₂O - NH₃]⁺ or [C₃H₅NO]⁺

Note: These are predicted fragments based on the structure and common fragmentation patterns of similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands for its hydroxyl, amino, and imidamide groups.

The presence of both alcohol and oxime -OH groups, as well as the -NH₂ group, would likely result in a very broad absorption band in the 3100-3600 cm⁻¹ region due to extensive hydrogen bonding. acs.orgresearchgate.net The C=N double bond of the amidoxime group gives rise to a characteristic stretching vibration, while the N-O and C-O single bonds also produce distinct signals in the fingerprint region. acs.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol, Oxime 3100 - 3600 Strong, Broad
N-H Stretch Amine 3100 - 3500 Medium, Broad
C-H Stretch Alkane (CH₂) 2850 - 2960 Medium
C=N Stretch Imidamide 1640 - 1690 Medium to Strong
N-H Bend Amine 1590 - 1650 Medium
C-O Stretch Primary Alcohol 1050 - 1150 Strong

Note: These are characteristic ranges and the exact position and shape of the peaks can be influenced by the molecular environment and hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the C=N-OH system.

Organic molecules containing double bonds and heteroatoms with non-bonding electrons, like this compound, can undergo several types of electronic transitions. youtube.com The most relevant for UV-Vis spectroscopy are the π → π* and n → π* transitions. shu.ac.uk The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high energy and results in a strong absorption band. The n → π* transition involves promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. This transition is lower in energy and results in a weaker absorption band, often observed at longer wavelengths. nih.govlibretexts.org For amidoximes, these transitions are expected to occur in the UV region of the electromagnetic spectrum.

Table 5: Predicted Electronic Transitions for this compound.

Transition Typical Wavelength Range (λₘₐₓ, nm) Molar Absorptivity (ε)
π → π* 200 - 250 High (1,000 - 10,000 L mol⁻¹ cm⁻¹)

Note: The solvent can significantly influence the position of these absorption maxima.

Theoretical and Computational Studies on N ,3 Dihydroxypropanimidamide

Molecular Modeling and Dynamics Simulations for N',3-Dihydroxypropanimidamide Systems

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into the conformational dynamics, interaction patterns, and thermodynamic properties of chemical systems. While specific molecular modeling and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, this section outlines the theoretical framework and potential applications of such studies for this compound.

Molecular modeling of this compound would typically commence with the construction of a three-dimensional model of the molecule. This can be achieved using quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the optimal geometry, electron distribution, and vibrational frequencies. The choice of basis set and functional in DFT calculations is crucial for obtaining accurate results.

Once a reliable 3D structure is obtained, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound in various environments, such as in a vacuum, in an aqueous solution, or interacting with a biological target. These simulations solve Newton's equations of motion for each atom in the system over a specified period, generating a trajectory of atomic positions and velocities.

A critical component of MD simulations is the force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a force field such as AMBER, CHARMM, or GROMOS would be parameterized to accurately describe the bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions involving its constituent atoms.

Hypothetical Research Findings from Molecular Dynamics Simulations:

To illustrate the potential insights that could be gained, the following tables present hypothetical data from a simulated molecular dynamics study of this compound in an aqueous solution.

Table 1: Conformational Analysis of this compound

This interactive table could showcase the different stable conformations (rotamers) of the molecule identified during the simulation, along with their relative energies and populations.

ConformerDihedral Angle (O-C-C-N) (°)Relative Energy (kcal/mol)Population (%)
1600.045
21801.230
3-600.825

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Solvation Shell Analysis of this compound

This table could detail the structure of water molecules surrounding the key functional groups of this compound, providing insights into its hydration and solubility.

Functional GroupAverage Number of Water Molecules in First Solvation ShellAverage Hydrogen Bonds per Water Molecule
Hydroxyl (-OH)4.21.8
Imidamide (-C(NH)NHOH)5.12.1

Note: This data is hypothetical and for illustrative purposes only.

Such simulations could provide detailed research findings regarding the intramolecular hydrogen bonding patterns, the flexibility of the propanimidamide (B3024157) backbone, and the interactions of the hydroxyl groups with the surrounding solvent. Furthermore, by simulating the interaction of this compound with a hypothetical biological target, such as an enzyme active site, researchers could elucidate potential binding modes, calculate binding free energies, and identify key interacting residues. These computational insights would be invaluable for understanding the molecule's chemical behavior and for guiding further experimental studies.

Advanced Research Applications of N ,3 Dihydroxypropanimidamide in Organic Synthesis

N',3-Dihydroxypropanimidamide as a Precursor in Heterocyclic Compound Synthesis

This compound serves as a valuable intermediate in the construction of heterocyclic rings, particularly 1,2,4-oxadiazoles. Amidoximes are key building blocks for these heterocycles, which are recognized for their widespread presence in medicinally important compounds. nih.govnih.govchim.it The synthesis of 1,2,4-oxadiazoles from an amidoxime (B1450833) precursor like this compound generally follows a well-established multi-step pathway. nih.govmdpi.com

The typical synthetic route involves three main steps: nih.gov

Amidoxime Formation : A nitrile is reacted with hydroxylamine (B1172632) under basic conditions to form the corresponding amidoxime. This compound is formed via the reaction of 3-hydroxypropionitrile (B137533) with hydroxylamine. google.com

O-Acylation : The newly formed amidoxime is then coupled with a carboxylic acid to form an O-acylamidoxime intermediate.

Cyclodehydration : The O-acylamidoxime undergoes cyclodehydration, often induced by heating in a buffered solution, to yield the final 3,5-disubstituted 1,2,4-oxadiazole (B8745197) product. nih.gov

This synthetic protocol allows for significant molecular diversity, as a wide variety of commercially available carboxylic acids can be used in the O-acylation step, leading to a broad range of substituted oxadiazole products. nih.gov

Reactant 1Reactant 2IntermediateHeterocyclic Product
This compoundCarboxylic AcidO-Acylamidoxime1,2,4-Oxadiazole
Aryl NitrilesHydroxylamineAmidoxime1,2,4-Oxadiazole nih.gov
N-AcylguanidinesOxidant (e.g., PIDA)N/A3-Amino-1,2,4-oxadiazole nih.gov

This table illustrates the role of amidoximes, such as this compound, as precursors in the synthesis of 1,2,4-oxadiazole heterocyclic cores.

Role of this compound in Stabilizing Chemical Formulations

The compound plays a critical role as a stabilizing agent, particularly in aqueous solutions containing hydroxylamine. google.comgoogle.com Hydroxylamine solutions are known to be inherently unstable, prone to decomposition through internal oxidation-reduction reactions, a process that is significantly accelerated by the presence of metal ions. googleapis.com

Aqueous solutions of hydroxylamine can degrade over time, limiting their utility and shelf-life, especially when storage is necessary. googleapis.com this compound, as an amidoxime compound, is added to these solutions in an effective amount to prevent or reduce the rate of hydroxylamine degradation. google.comgoogle.com The stabilizing effect is achieved by mitigating the decomposition pathways that are often catalyzed by impurities. google.comgoogleapis.com The presence of the amidoxime functional group is key to this stabilizing action, helping to preserve the integrity of the hydroxylamine in the formulation. google.com

The decomposition of hydroxylamine is notably catalyzed by trace amounts of metal cations, such as iron (Fe(III)), copper (Cu(II)), and nickel (Ni(II)). google.comgoogleapis.com These metallic impurities can be introduced into formulations through various components, accelerating the degradation process. google.com this compound functions as an effective complexing or chelating agent to counteract this effect. google.com

The amidoxime group within the molecule can coordinate with metal ions, effectively sequestering them and preventing them from participating in the catalytic decomposition of hydroxylamine. google.com The ability of the molecule to engage in multi-dentate binding with a central metal ion is particularly advantageous, as it forms more stable complexes. google.com This chelation deactivates the catalytic activity of the metal impurities, thereby enhancing the stability of the entire solution. google.comgoogleapis.com

Formulation ComponentDestabilizing FactorStabilizerStabilization Mechanism
Hydroxylamine SolutionInherent Decomposition googleapis.comThis compoundPrevents/diminishes the rate of degradation google.comgoogle.com
Hydroxylamine SolutionMetal Ion Contamination (e.g., Fe(III)) google.comThis compoundComplexation/Chelation of metal ions google.com

This table summarizes the role of this compound in stabilizing hydroxylamine solutions by addressing key degradation factors.

Utility of this compound in Multicomponent Organic Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. rsc.orgunimi.it These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgnih.gov

This compound, with its dual functionality, is a suitable candidate for inclusion in MCRs designed to synthesize complex heterocyclic structures. The synthesis of 1,2,4-oxadiazoles, for which this compound is a precursor, can itself be viewed through the lens of a multicomponent strategy (nitrile + hydroxylamine + carboxylic acid). nih.gov The amidoxime intermediate can be generated in situ and then react with other components to build the final heterocyclic product. This approach is central to diversity-oriented synthesis, where MCRs are used to create large libraries of compounds for screening purposes. rsc.org The use of this compound or related amidoximes in such reactions provides a direct pathway to novel and structurally diverse molecules.

Contribution of this compound to Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to synthesize a large number of diverse compounds—a "library"—in a systematic and repetitive manner. nih.govwikipedia.orgmu.edu.iq These libraries are then screened for desired properties. nih.gov

The synthesis of 1,2,4-oxadiazoles is particularly well-suited for combinatorial approaches due to the vast commercial availability and diversity of the nitrile and carboxylic acid building blocks. nih.gov this compound, as an accessible amidoxime intermediate, plays a crucial role in this context. By starting with this core structure, chemists can react it with a large library of different carboxylic acids to generate a corresponding library of diverse 1,2,4-oxadiazole compounds. nih.gov This strategy has been successfully applied in the development of DNA-Encoded Libraries (DECLs), where the synthesis is performed on DNA-chemical conjugates. nih.gov This method allows for the efficient, parallel synthesis of thousands or even millions of compounds, significantly accelerating the discovery of new molecules with potential therapeutic applications. nih.govmu.edu.iq

Future Research Directions and Methodological Innovations for N ,3 Dihydroxypropanimidamide

Development of Novel and Sustainable Synthetic Routes for N',3-dihydroxypropanimidamide

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research into this compound should prioritize the development of sustainable synthetic routes that are both efficient and environmentally benign. This involves exploring alternative starting materials, employing greener solvents, and utilizing catalysts that minimize waste and energy consumption. The invention and application of chemical products to reduce or eliminate the use and generation of toxic substances is a key aspect of this approach. nih.gov

Table 1: Potential Sustainable Synthesis Strategies for this compound

StrategyDescriptionPotential Advantages
Biocatalysis Utilization of enzymes or whole-cell systems to catalyze the synthesis.High selectivity, mild reaction conditions, reduced byproducts.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches.Improved heat and mass transfer, enhanced safety, easier scalability.
Mechanochemistry Using mechanical force to induce chemical reactions.Reduced solvent usage, access to novel reaction pathways.
Photocatalysis Employing light-absorbing catalysts to drive the reaction.Use of renewable energy, mild reaction conditions.

These innovative synthetic methods could lead to more economical and ecologically responsible production of this compound, opening avenues for its broader application.

Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques can provide real-time insights into the formation and transformation of this compound. The use of online biomonitors, which operate on a real-time basis, can detect changes in water quality by observing the response of a living organism, offering a direct measure of the biological effect of chemical compounds. limco-int.com

Future research could focus on developing and applying probes that are sensitive to the specific functional groups of this compound. For instance, in-situ infrared (IR) or Raman spectroscopy could track the vibrational modes of the molecule as the reaction progresses. Furthermore, the development of biosensors could enable continuous real-time measurements, which would be particularly useful for monitoring reactions in complex biological or environmental matrices. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov These computational tools can be leveraged to predict the properties, reactivity, and potential applications of this compound. By training algorithms on existing chemical data, ML models can forecast reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. frontiersin.orgnih.gov

For instance, a Directed Message-Passing Neural Network (D-MPNN) architecture could be employed to predict the chemical properties of this compound with high accuracy. arxiv.org Shallow learning models like decision trees and random forest algorithms can also be effective tools for guiding experimental research in sustainable chemistry by analyzing feature importance and suggesting underexplored experimental conditions. rsc.org This predictive power can significantly accelerate the research and development cycle, reducing the need for extensive trial-and-error experimentation. nih.gov

Table 2: Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsEstimation of physicochemical and biological properties.
Synthesis Planning Retrosynthesis prediction algorithmsIdentification of novel and efficient synthetic routes.
Reaction Optimization Bayesian optimization, Reinforcement learningDetermination of optimal reaction parameters for yield and selectivity.
Mechanism Elucidation Density Functional Theory (DFT) calculations combined with MLUnderstanding the energetic landscape and transition states of reactions.

Interdisciplinary Research Involving this compound with Emerging Chemical Technologies

The potential of this compound can be fully realized through interdisciplinary collaborations that integrate its study with emerging chemical technologies. The International Union of Pure and Applied Chemistry (IUPAC) regularly identifies emerging technologies with the potential to transform our world, many of which could be relevant to the study of this compound. iupac.orgchemistryviews.orgresearchgate.net

For example, the unique properties of this compound could be explored in the context of:

Advanced Materials: Incorporating the compound into novel polymers or nanomaterials to create materials with tailored functionalities.

Nanosensors: Utilizing the molecule as a recognition element in the development of highly sensitive and selective nanosensors. iupac.org

Synthetic Electrochemistry: Employing electrochemical methods for the synthesis and modification of this compound, potentially leading to greener and more efficient processes. iupac.org

Autonomous Molecular Design: The rapid advancement of emerging technologies in the chemical domain presents both opportunities and challenges. unicri.org

Such interdisciplinary research will not only deepen our understanding of this compound but also pave the way for its application in cutting-edge technologies that address societal needs. The convergence of chemistry with fields like materials science, nanotechnology, and artificial intelligence will be crucial in unlocking the full potential of this and other novel chemical entities. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N',3-dihydroxypropanimidamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles tested to EN 166 (EU) or NIOSH (US) standards. Inspect gloves for integrity before use and dispose of contaminated gloves per hazardous waste protocols .
  • Engineering Controls : Work in a fume hood with adequate ventilation to minimize inhalation risks. Implement regular air quality monitoring if handling powdered forms .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the imidamide and hydroxyl groups. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like -NH and -OH .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. Validate purity against reference standards .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode can determine molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and stability?

  • Methodological Answer :

  • Stepwise Optimization :

Reagent Ratios : Adjust stoichiometry of hydroxylamine and propanenitrile precursors to minimize byproducts.

Temperature Control : Maintain reaction temperatures between 0–5°C during imidamide formation to prevent hydrolysis .

Purification : Use flash chromatography (silica gel, ethanol:ethyl acetate 3:1) to isolate the product. Lyophilize to improve stability .

  • Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (6.5–7.5) to reduce degradation .

Q. How should researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, PBS buffer pH 7.4) to isolate variables.
  • Comparative Analysis :
StudySolventSolubility (mg/mL)Stability (t½)Conditions
AWater12.5 ± 1.248 h4°C, dark
BDMSO85.3 ± 4.772 hRT, N₂ atm
  • Hypothesis Testing : Investigate solvent polarity and oxidative degradation using accelerated stability studies (40°C/75% RH) .

Q. What computational approaches are suitable for modeling this compound's interaction with biological targets?

  • Methodological Answer :

  • Conformer Modeling : Generate 3D conformers using PubChem3D’s MMFF94s force field. Prioritize low-energy conformers (<50 non-H atoms) for docking simulations .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using explicit solvent models. Validate with experimental binding affinity data (e.g., SPR or ITC) .
  • Quantum Mechanics : Apply DFT (B3LYP/6-31G*) to predict charge distribution and reactive sites for derivatization .

Key Considerations for Experimental Design

  • Stability Challenges : Store the compound at -20°C under inert gas (argon) to prevent hydroxyl group oxidation. Avoid repeated freeze-thaw cycles .
  • Data Reproducibility : Document batch-specific variations in synthesis (e.g., starting material purity) and analytical calibration standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',3-dihydroxypropanimidamide
Reactant of Route 2
N',3-dihydroxypropanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.